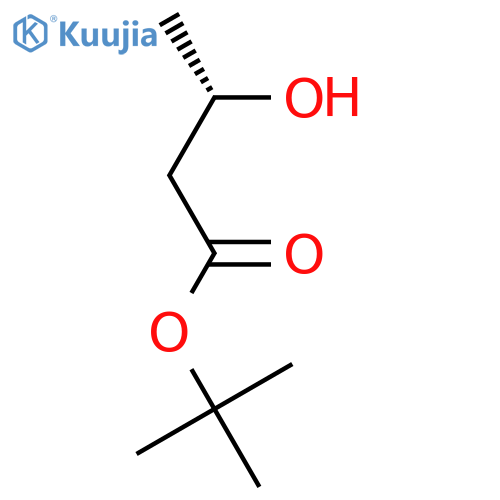

Cas no 82578-45-8 ((S)-3-Hydroxy-butyric acid tert-butyl ester)

(S)-3-Hydroxy-butyric acid tert-butyl ester Propiedades químicas y físicas

Nombre e identificación

-

- (S)-tert-Butyl 3-hydroxybutanoate

- (+)-tert-Butyl (S)-3-hydroxybutyrate

- (S)-3-Hydroxy-Butyric Acid Tert-Butyl Ester

- (S)-3-Hydroxybutyric acid tert-butyl ester

- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)-

- tert-butyl (3S)-3-hydroxybutanoate

- (S)-3-hydroxybutanoic acid tert-butyl ester

- (S)-3-Hydroxybutansaeure-t-butylester

- 3-hydroxybutyric acid tert-butyl ester

- t-Butyl (S)-(+)-3-hydroxybutanoate

- tert-butyl (S)-3-hydroxybutanoate

- tert-butyl (S)-3-hydroxybutyrate

- 1,1-Dimethylethyl (3S)-3-hydroxybutanoate (ACI)

- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)- (ZCI)

- (S)-(+)-tert-Butyl 3-hydroxybutyrate

- (S)-tert-Butyl-3-hydroxybutyrate

- (S)-tert-Butyl3-hydroxybutanoate

- SCHEMBL607503

- (s)-t-butyl-3-hydroxybutanoate

- MFCD00040559

- AKOS015913254

- 82578-45-8

- tert-Butyl (S)-(+)-3-hydroxybutyrate

- DTXSID50436219

- DS-1196

- (+)-tert-Butyl(S)-3-hydroxybutyrate

- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-

- CS-0313136

- DB-075853

- (S)-3-Hydroxy-butyric acid tert-butyl ester

-

- MDL: MFCD00040559

- Renchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1

- Clave inchi: PKPVFILAHLKSNJ-LURJTMIESA-N

- Sonrisas: O(C(=O)C[C@@H](O)C)C(C)(C)C

Atributos calculados

- Calidad precisa: 160.11000

- Masa isotópica única: 160.109944368g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 4

- Complejidad: 135

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.5Ų

- Xlogp3: 0.8

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.960

- Punto de ebullición: 228 ºC

- Punto de inflamación: 87 ºC

- índice de refracción: 1.422

- PSA: 46.53000

- Logp: 1.09900

- Disolución: Not determined

(S)-3-Hydroxy-butyric acid tert-butyl ester Información de Seguridad

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Instrucciones de Seguridad: S23; S24/25

- Condiciones de almacenamiento:Sealed in dry,2-8°C

(S)-3-Hydroxy-butyric acid tert-butyl ester Datos Aduaneros

- Código HS:2918199090

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(S)-3-Hydroxy-butyric acid tert-butyl ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WE838-1g |

(S)-3-Hydroxy-butyric acid tert-butyl ester |

82578-45-8 | 95+% | 1g |

1410CNY | 2021-05-08 | |

| TRC | H956308-100mg |

(S)-3-Hydroxy-butyric acid tert-butyl ester |

82578-45-8 | 100mg |

$58.00 | 2023-05-18 | ||

| TRC | H956308-500mg |

(S)-3-Hydroxy-butyric acid tert-butyl ester |

82578-45-8 | 500mg |

$460.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60013-1g |

tert-Butyl (S)-(+)-3-hydroxybutyrate, 98% |

82578-45-8 | 98% | 1g |

¥2670.00 | 2023-03-09 | |

| TRC | H956308-1000mg |

(S)-3-Hydroxy-butyric acid tert-butyl ester |

82578-45-8 | 1g |

$155.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60013-5g |

tert-Butyl (S)-(+)-3-hydroxybutyrate, 98% |

82578-45-8 | 98% | 5g |

¥10845.00 | 2023-03-09 | |

| Aaron | AR008KXC-100mg |

(S)-tert-Butyl 3-hydroxybutanoate |

82578-45-8 | 97% | 100mg |

$22.00 | 2025-01-23 | |

| 1PlusChem | 1P008KP0-5g |

(S)-tert-Butyl 3-hydroxybutanoate |

82578-45-8 | 97% | 5g |

$615.00 | 2025-02-24 | |

| 1PlusChem | 1P008KP0-1g |

(S)-tert-Butyl 3-hydroxybutanoate |

82578-45-8 | 97% | 1g |

$211.00 | 2025-02-24 | |

| abcr | AB392393-1g |

tert-Butyl (S)-(+)-3-hydroxybutyrate, 95%; . |

82578-45-8 | 95% | 1g |

€247.00 | 2024-07-23 |

(S)-3-Hydroxy-butyric acid tert-butyl ester Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran , Water

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

2.1 Catalysts: m-Chloroperbenzoic acid

Métodos de producción 6

1.2 Reagents: Hydrogen Solvents: Ethanol ; 12 h, 50 atm, 80 °C; 80 °C → rt

Métodos de producción 7

Métodos de producción 8

2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

2.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran , Water

Métodos de producción 9

(S)-3-Hydroxy-butyric acid tert-butyl ester Raw materials

- Tert-butyl acetoacetate

- BUTANOIC ACID, 2-(METHYLTHIO)-3-OXO-, 1,1-DIMETHYLETHYL ESTER

- 1,1-Dimethylethyl (2S,3S)-3-hydroxy-2-(methylthio)butanoate

- Butanoic acid, 3-hydroxy-2-(methylthio)-, 1,1-dimethylethyl ester, (2R,3S)-

- methyl 3-oxobutanoate

(S)-3-Hydroxy-butyric acid tert-butyl ester Preparation Products

(S)-3-Hydroxy-butyric acid tert-butyl ester Literatura relevante

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

82578-45-8 ((S)-3-Hydroxy-butyric acid tert-butyl ester) Productos relacionados

- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)

- 18267-36-2(Ethyl 3-hydroxy-3-methylbutanoate)

- 21188-61-4(Ethyl 3-acetoxyhexanoate)

- 1306606-26-7(2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide)

- 846023-29-8(3-iodo-4-(2-methoxyethoxy)aniline)

- 2138094-58-1(2-cyano-4-methyl-1-benzothiophene-3-sulfonamide)

- 898446-57-6(N'-(4-fluorophenyl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

- 2138081-78-2(3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol)

- 1852889-86-1(2-(2-Methylpropoxy)ethyl 4-methylbenzene-1-sulfonate)

- 1969558-81-3(tert-butyl 3-amino-2-(1,3-dioxaindan-5-yl)methylpropanoate)